2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyrimidinone core structure, which is fused with a dihydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through a multi-step process involving the formation of the thienopyrimidinone core followed by the introduction of the dihydroisoquinoline moiety. One common method involves the use of microwave-assisted synthesis, which provides a clean, green, and efficient protocol. For instance, the reaction of 2-amino-nicotinonitriles with carbonyl compounds catalyzed by DBU under microwave irradiation can yield the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienopyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidinones and dihydroisoquinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent. It has shown significant activity against Mycobacterium tuberculosis.
Cancer Research: Derivatives of this compound have been identified as potent inhibitors of aldo-keto reductase AKR1C3, a target of interest in breast and prostate cancer.
Pharmacology: The compound’s ability to interact with various biological targets makes it a valuable tool in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a highly potent and selective inhibitor of AKR1C3.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is synthesized using nitroalkanes in polyphosphoric acid and has similar structural features.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its fused thienopyrimidinone and dihydroisoquinoline structure, which imparts distinct biological activities. Its ability to inhibit AKR1C3 with high selectivity makes it a valuable compound in cancer research.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20-19-18(17(13-26-19)15-7-2-1-3-8-15)22-21(23-20)24-11-10-14-6-4-5-9-16(14)12-24/h1-9,13H,10-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYAEGZGDCGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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